![molecular formula C11H6ClFN2O3S B4278374 5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B4278374.png)
5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide
Overview
Description
5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to be effective in inhibiting the activity of certain enzymes that are involved in various biological processes.
Scientific Research Applications
5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide has been found to be effective in inhibiting the activity of several enzymes, including Bruton’s tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes are involved in various biological processes, including immune system function and cancer cell proliferation. Therefore, this compound has potential applications in the treatment of autoimmune diseases and cancer.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide involves the inhibition of BTK, ITK, and JAK3. These enzymes are involved in signaling pathways that are important for the activation and proliferation of immune cells and cancer cells. By inhibiting these enzymes, this compound can reduce the activity of these cells and potentially slow down disease progression.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide can effectively inhibit the activity of BTK, ITK, and JAK3 in vitro and in vivo. This compound has been found to reduce the proliferation of cancer cells and suppress the activity of immune cells. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide in lab experiments is its specificity for BTK, ITK, and JAK3. This compound can selectively inhibit these enzymes without affecting other signaling pathways, which can help to reduce off-target effects. However, one limitation of using this compound is its relatively low potency compared to other inhibitors of these enzymes. Therefore, higher concentrations of this compound may be required to achieve the desired effects in some experiments.
Future Directions
There are several potential directions for future research on 5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide. One direction is to further investigate its potential applications in the treatment of autoimmune diseases and cancer. Another direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of this compound. Additionally, further studies are needed to understand the long-term effects and potential side effects of this compound in vivo.
properties
IUPAC Name |
5-chloro-N-(2-fluoro-5-nitrophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O3S/c12-10-4-3-9(19-10)11(16)14-8-5-6(15(17)18)1-2-7(8)13/h1-5H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBYJFJRXWDSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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